molecular formula C9H10N2O B167282 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine CAS No. 136727-12-3

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Cat. No. B167282
M. Wt: 162.19 g/mol
InChI Key: NFGYJXAQDDQWIQ-UHFFFAOYSA-N
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Description

Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . They have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves various methods . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. These properties can be determined using various analytical techniques .

Scientific Research Applications

1. Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives

  • Summary of Application : These derivatives were synthesized and screened for in-silico studies and in-vitro antibacterial activity .
  • Methods of Application : The benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide. Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .
  • Results or Outcomes : Molecular docking against the 4URO receptor demonstrated that molecule 4c showed a maximum dock score of (-) 8.0 kcal/mol. MD simulation data reflected the stable ligand-receptor interaction. As per MM/PBSA analysis, the maximum free binding energy of (-) 58.831 kJ/mol was exhibited by 4c .

2. Biological Activities of Oxazole Derivatives

  • Summary of Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
  • Methods of Application : The review does not provide specific methods of application or experimental procedures for oxazole derivatives .
  • Results or Outcomes : Oxazole derivatives have been found to exhibit a range of biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

3. Fluorescent Brightener for Thermoplastic Resins

  • Summary of Application : 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound similar to the one you mentioned, is used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The compound is also useful in detecting the presence of thin-film electrical contact lubricants .

4. Biological Activities of Benzimidazoles

  • Summary of Application : Benzimidazoles, which have a structure similar to benzoxazoles, are an important class of heterocyclic compound in diverse therapeutic areas .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : Benzimidazoles have shown various biological activities such as antiulcer, antihypertensive, antiviral, anticancer, antifungal, antitubercular, antiallergic, antihistaminic, antioxidant, and antimicrobial activities .

5. Therapeutic Potential of Imidazole Derivatives

  • Summary of Application : The derivatives of 1,3-diazole show different biological activities .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : These derivatives have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

6. Biological Activities of Oxazole Derivatives

  • Summary of Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
  • Methods of Application : The review does not provide specific methods of application or experimental procedures for oxazole derivatives .
  • Results or Outcomes : Oxazole derivatives have been found to exhibit a range of biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

7. Biological Evaluation of Benzoxazole Derivatives

  • Summary of Application : A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .

Safety And Hazards

The safety and hazards associated with benzoxazole derivatives can vary widely depending on the specific derivative. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

The future directions in the research of benzoxazole derivatives are promising. There is an increased demand to develop newer antimicrobial agents and anticancer drugs with more selectivity, minimum dosage, and lesser side effects .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYJXAQDDQWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576707
Record name 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

CAS RN

136727-12-3
Record name N-Methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136727-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-benzoxazol-2-ylmethyl)(methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(Chloromethyl)benzoxazole (3.99 g, 23.8 mmol) was dissolved in aqueous methylamine (40 mL, 40 wt % in H2O) at 10° C. under a nitrogen atmosphere. After 20 minutes, the reaction mixture was warmed to room temperature and stirred for 1 hour. The mixture was diluted with water and extracted with methylene chloride. The organic phase was dried (MgSO4) and concentrated to afford crude product which was purified by flash column chromatography (5% MeOH/CH2Cl2) to afford 3.18 g (82%) of pure product as a yellow oil.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82%

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